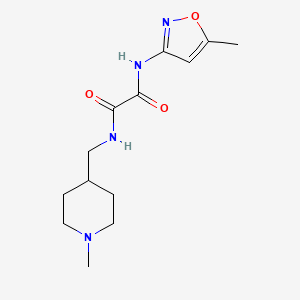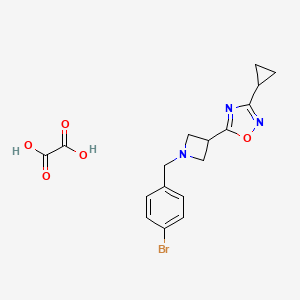
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as MIOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIOX is a small molecule inhibitor that has been found to have a high affinity for certain protein targets and has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its binding to specific protein targets, which can lead to the inhibition of enzymatic activity. In the case of PARP, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide binds to the enzyme's catalytic domain, preventing it from carrying out its normal functions. This can lead to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PARP activity, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for lab experiments is its high affinity for specific protein targets, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of new N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the exploration of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves several steps, including the preparation of the isoxazole and piperidine intermediates, which are then combined with oxalyl chloride to form the final product. The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for certain protein targets, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to inhibit PARP activity, which can lead to increased DNA damage and cell death in cancer cells.
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-7-11(16-20-9)15-13(19)12(18)14-8-10-3-5-17(2)6-4-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHZYQQNFBNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)


![1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2789172.png)
![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2789174.png)
![3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2789178.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2789179.png)
![2-Chloro-1-(4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl)ethanone](/img/structure/B2789182.png)


![1-(3-chloro-4-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2789186.png)
![2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2789187.png)
![5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2789188.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2789190.png)